molecular formula C12H13N3O B2509072 6-amino-2-phenethylpyrimidin-4(3H)-one CAS No. 58579-03-6

6-amino-2-phenethylpyrimidin-4(3H)-one

Cat. No.: B2509072
CAS No.: 58579-03-6
M. Wt: 215.256
InChI Key: GWHKMKIYHGRORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-phenethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Sensor and Bacterial Cell Imaging

A turn-on ESIPT based fluorescent sensor for detection of aluminum ion with bacterial cell imaging and logic gate applications : This study developed a fluorescent sensor based on a related compound, demonstrating its application in detecting aluminum ions and bacterial cell imaging. The sensor exhibited high sensitivity and selectivity, indicating the potential for these compounds in analytical chemistry and biological imaging applications (Yadav & Singh, 2018).

Tautomeric Preferences and Hydrogen-Bonding Interactions

Pseudopolymorphs of 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one one or two tautomers present in the same crystal

: The study explored the tautomeric forms of related compounds and their hydrogen-bonding interactions in co-crystals. Understanding these interactions is crucial for applications in crystal engineering and pharmaceuticals (Gerhardt et al., 2011).

Properties

IUPAC Name

4-amino-2-(2-phenylethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-10-8-12(16)15-11(14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHKMKIYHGRORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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